molecular formula C12H19N3O B7516851 N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7516851
M. Wt: 221.30 g/mol
InChI Key: RAMDSFHXRYZHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide (CTPC) is a selective antagonist of the cannabinoid type 1 receptor (CB1R), which is a G protein-coupled receptor that is widely distributed in the central nervous system. The CB1R is involved in various physiological processes, including appetite regulation, pain perception, and memory formation. CTPC has been studied extensively for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.

Mechanism of Action

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide acts as a selective antagonist of the CB1R, which is widely distributed in the central nervous system. The CB1R is involved in various physiological processes, including appetite regulation, pain perception, and memory formation. N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide blocks the binding of endocannabinoids to the CB1R, thereby reducing CB1R activation and downstream signaling.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce drug-seeking behavior. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It is a selective antagonist of the CB1R, which allows for the study of CB1R-specific effects without the confounding effects of other receptors. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied in animal models, providing a wealth of preclinical data for researchers. However, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential area of research is the use of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide as an anti-obesity agent. While preclinical studies have shown promising results, further research is needed to determine the safety and efficacy of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in humans. Another potential area of research is the use of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in the treatment of drug addiction. CB1R activation has been implicated in drug-seeking behavior, and N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide may have potential as a treatment for addiction. Additionally, further research is needed to determine the potential clinical applications of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide in other diseases, such as diabetes and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with cyclopropylmethylamine, followed by the introduction of a carboxamide group. The synthesis of N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. In preclinical studies, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to reduce food intake and body weight in rodents, suggesting its potential use as an anti-obesity agent. N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been studied for its potential use in the treatment of drug addiction, as CB1R activation has been implicated in drug-seeking behavior.

properties

IUPAC Name

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-7(10-5-6-10)13-12(16)11-8(2)14-15(4)9(11)3/h7,10H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMDSFHXRYZHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylethyl)-1,3,5-trimethylpyrazole-4-carboxamide

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